molecular formula C14H19NO3 B12946196 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol

Cat. No.: B12946196
M. Wt: 249.30 g/mol
InChI Key: HTMVRSXABGGEAH-UHFFFAOYSA-N
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Description

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole core with ethoxy groups at positions 5 and 6, and an ethan-1-ol substituent at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group can yield an aldehyde or carboxylic acid, while substitution of the ethoxy groups can produce a wide range of derivatives .

Scientific Research Applications

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Diethoxy-1H-indol-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at positions 5 and 6 and an ethan-1-ol substituent at position 1 distinguishes it from other indole derivatives .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

2-(5,6-diethoxyindol-1-yl)ethanol

InChI

InChI=1S/C14H19NO3/c1-3-17-13-9-11-5-6-15(7-8-16)12(11)10-14(13)18-4-2/h5-6,9-10,16H,3-4,7-8H2,1-2H3

InChI Key

HTMVRSXABGGEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=CN2CCO)OCC

Origin of Product

United States

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